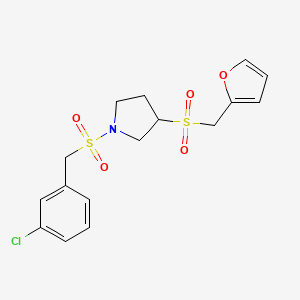

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVQIKLAAMIRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of Substituents: The chlorobenzyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of the target compound’s closest analogs from the evidence:

* Estimated based on structural similarity.

Substituent Analysis

- In contrast, the 3-chloro-2-methylbenzenesulfonyl group in introduces steric hindrance from the methyl group, which may reduce binding flexibility .

- Furan vs.

- Sulfonyl Group Positioning :

Dual sulfonyl groups on pyrrolidine (as in the target compound and ) create a rigid, electron-deficient core, favoring interactions with positively charged enzyme active sites.

Physicochemical Properties

- Molecular Weight :

The target compound (~404 Da) falls within the optimal range for oral bioavailability (<500 Da). The larger derivative in (526 Da) may face solubility challenges . - LogP Predictions : Chlorinated and furan-containing substituents increase logP values, suggesting moderate lipophilicity. The thiadiazole group in could lower logP due to polar nitrogen atoms .

Biological Activity

1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a synthetic compound that belongs to a class of sulfonyl derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse scientific sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with two sulfonyl groups, one of which is attached to a furan moiety and the other to a chlorobenzyl group.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonyl compounds, including the target compound. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:

In vitro studies demonstrated that the compound showed cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant growth inhibition compared to control treatments.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | TBD | Apoptosis induction |

| MCF-7 | TBD | Cell cycle arrest |

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory properties of sulfonamide derivatives. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models, suggesting its potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Sulfonyl Groups : Essential for enhancing solubility and bioavailability.

- Chlorobenzyl Moiety : Contributes to increased lipophilicity, facilitating cellular uptake.

- Furan Ring : May enhance interaction with biological targets due to its electron-rich nature.

Q & A

Q. What are the common synthetic routes for preparing 1-((3-Chlorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential sulfonylation of the pyrrolidine core. A two-step approach is often employed:

Step 1 : React pyrrolidine with 3-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to install the first sulfonyl group.

Step 2 : Introduce the furan-2-ylmethylsulfonyl group using furan-2-ylmethylsulfonyl chloride, requiring careful pH control (pH 7–8) to avoid side reactions .

Optimization strategies :

- Temperature : Lower temperatures (0–10°C) minimize undesired hydrolysis of sulfonyl chlorides.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification via column chromatography .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonyl group incorporation in heterogeneous systems .

Analytical validation (e.g., NMR, LC-MS) is critical for confirming intermediate purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify sulfonyl group placement and pyrrolidine ring conformation. Key signals include:

- ~3.5–4.0 ppm (pyrrolidine CH adjacent to sulfonyl groups).

- 6.2–7.5 ppm (aromatic protons from 3-chlorobenzyl and furan moieties) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]: ~463 Da) and detects sulfonation byproducts .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are their limitations?

- Molecular Docking : Predicts binding affinity to targets like enzymes or receptors (e.g., RORγt in ). Software such as AutoDock Vina models interactions between the sulfonyl groups and hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Relates substituent electronegativity (e.g., chlorine on benzyl) to activity trends.

Limitations : - False positives arise from rigid docking assumptions; molecular dynamics simulations are needed to assess flexibility .

- In vitro validation (e.g., enzyme inhibition assays) is required to confirm predictions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Orthogonal Assays : Use multiple methods (e.g., cell-based vs. cell-free assays) to confirm activity. For example, discrepancies in IC values may stem from differential membrane permeability .

- Structural Analog Comparison : Compare with analogs like 1-((2-fluorophenyl)sulfonyl)pyrrolidine derivatives (). Tabulate key differences:

| Analog | Substituent | Activity Profile |

|---|---|---|

| Target compound | 3-chlorobenzyl + furan-2-ylmethyl | High selectivity for RORγt |

| FPT-007 () | 2-fluorophenyl | Broader kinase inhibition |

Q. How does the stereochemistry of the pyrrolidine ring affect the compound’s biological interactions?

- Chiral Centers : The 3-position of pyrrolidine influences binding. For example, (3S)-configured analogs () show 10-fold higher affinity for sulfotransferases than (3R)-isomers.

- Synthesis of Enantiomers : Chiral resolution via supercritical fluid chromatography (SFC) or asymmetric catalysis (e.g., Evans auxiliaries) is required to isolate active stereoisomers .

Q. What are the challenges in elucidating the crystal structure, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.